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3-(Nonyloxy)phenol

Cat. No.: B14400693
CAS No.: 86571-17-7
M. Wt: 236.35 g/mol
InChI Key: ALSGLTSTBIXVFM-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds and Alkyl Phenols in Organic Chemistry

Phenolic compounds are a significant class of organic molecules characterized by a hydroxyl (-OH) group directly bonded to an aromatic hydrocarbon ring. bcerp.orgwikidoc.org The simplest member of this class is phenol (B47542) (C₆H₅OH). bcerp.orgwikidoc.org Unlike alcohols, where the hydroxyl group is attached to a saturated carbon atom, the direct attachment to an aromatic ring gives phenols distinct properties. wikidoc.orglibretexts.org They are generally more acidic than alcohols because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge over the aromatic ring. libguides.comwikipedia.orgcapitalresin.com

Alkylphenols are a subclass of phenols where one or more hydrogen atoms on the aromatic ring are replaced by an alkyl group. ijrar.org The nature and size of the alkyl substituent can significantly influence the physical and chemical properties of the molecule, such as its solubility, boiling point, and reactivity. capitalresin.com For instance, an increase in the size of the alkyl group tends to decrease the phenol's solubility in water. capitalresin.com

Phenols and their derivatives are foundational in organic chemistry and are used as precursors in the synthesis of a wide range of products, including plastics, dyes, and pharmaceuticals. bcerp.orggeeksforgeeks.org

Significance of Ether Linkages in Phenolic Architectures for Chemical Design

An ether linkage (R-O-R') in a phenolic compound is formed when the hydrogen of the phenolic hydroxyl group is replaced by an alkyl or aryl group. wikipedia.org These are also known as phenol ethers or aromatic ethers. wikipedia.org This structural modification has several important implications for chemical design:

Modified Reactivity: The replacement of the acidic hydroxyl hydrogen with an alkyl group removes the ability of the molecule to act as a hydrogen-bond donor, though it can still act as a hydrogen-bond acceptor through the ether oxygen. wikipedia.org This change also makes the hydrolysis of the ether linkage more difficult compared to alkyl ethers due to the electron-withdrawing nature of the aromatic ring. wikipedia.org

Increased Hydrophobicity: The introduction of an alkyl chain via an ether linkage increases the molecule's hydrophobicity, or lipophilicity. This is a key consideration in pharmaceutical design, where controlling a molecule's ability to pass through biological membranes is crucial. wikipedia.org

Diverse Applications: Phenol ethers are integral to the structure of many natural and synthetic compounds. For example, they are found in the essential oils of plants and are used in the design of pharmaceuticals and liquid crystals. wikipedia.orgresearchgate.net The stability of the ether bond makes these compounds reliable building blocks in more complex molecular architectures. labinsights.nl In polymer science, ether linkages are important components in materials like resol phenolic resins and polyimides, influencing their thermal and mechanical properties. researchgate.netresearchgate.net

Rationale for Dedicated Research Focus on 3-(Nonyloxy)phenol

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from research on analogous structures. The interest in a molecule like this compound stems from its specific combination of a meta-substituted phenol with a long, unbranched alkyl ether chain.

The "nonyloxy" group, a nine-carbon chain, imparts significant lipophilicity. This long alkyl tail can influence self-assembly properties, solubility in nonpolar media, and interactions with other hydrophobic molecules. Such characteristics are of interest in the development of:

Liquid Crystals: Long-chain alkylphenyl ethers are known to be components of liquid crystal mixtures. The length and branching of the alkyl chain can affect the phase behavior and electro-optical properties of these materials. researchgate.net

Functional Polymers and Resins: As a monomer or additive, this compound could be used to create polymers with specific thermal or mechanical properties. The ether linkage provides stability, while the nonyl group can act as an internal plasticizer. Research into novel polyimides and other functional polymers often involves the synthesis of monomers with long alkyl chains to enhance solubility and other processing characteristics. researchgate.net

Intermediate for Synthesis: The phenolic hydroxyl group offers a reactive site for further chemical modification, allowing this compound to serve as a building block for more complex molecules. For example, similar structures are used in the synthesis of dyes and other specialty chemicals. ekb.eg The synthesis of various m-aryloxy phenols is an area of active research for creating materials for functional plastics. encyclopedia.pub

The meta-substitution pattern (the '3-' position) also influences the electronic and steric properties of the molecule, which can be a key variable in synthetic strategies and in the final properties of materials derived from it.

Chemical and Physical Properties of Related Compounds

To provide context for the properties of this compound, the following table presents data for related phenolic compounds.

PropertyPhenol wikipedia.org3-Propylphenol thegoodscentscompany.com3-Nonylphenol nih.gov3-Propoxyphenol nih.gov
IUPAC Name Phenol3-propylphenol3-nonylphenol3-propoxyphenol
Molecular Formula C₆H₅OHC₉H₁₂OC₁₅H₂₄OC₉H₁₂O₂
Molecular Weight 94.11 g/mol 136.19 g/mol 220.35 g/mol 152.19 g/mol
Boiling Point 181.7 °C226-228 °CN/AN/A
Melting Point 40.5 °CN/AN/AN/A
Solubility in Water 8.3 g/100 mLN/AN/AN/A
Acidity (pKa) 9.95N/AN/AN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B14400693 3-(Nonyloxy)phenol CAS No. 86571-17-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86571-17-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3-nonoxyphenol

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-12-17-15-11-9-10-14(16)13-15/h9-11,13,16H,2-8,12H2,1H3

InChI Key

ALSGLTSTBIXVFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC(=C1)O

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Nonyloxy Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic Aromatic Substitution (EAS)

The phenolic ring of 3-(Nonyloxy)phenol is highly activated towards electrophilic attack due to the strong electron-donating nature of the hydroxyl group. byjus.comucalgary.ca The -OH group donates electron density into the benzene (B151609) ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during substitution. libretexts.org This activating effect makes phenols much more reactive than benzene itself, often allowing for reactions under milder conditions. ucalgary.ca

The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho, C2 and C6) and opposite (para, C4) to it. byjus.comlibretexts.org In this compound, the nonyloxy group is at the C3 position. The directing effects are therefore as follows:

Hydroxyl group (-OH at C1): Directs to C2, C4, C6.

Nonyloxy group (-OC₉H₁₉ at C3): Also an ortho, para-director, directing to C2, C4, C6.

Both groups reinforce the activation of the C2, C4, and C6 positions. However, the bulky nonyloxy group at C3 is expected to exert significant steric hindrance at the adjacent C2 position. Consequently, electrophilic substitution is most likely to occur at the C4 (para) and C6 (ortho) positions, which are less sterically crowded. Polysubstitution can also occur due to the high activation of the ring. ucalgary.ca

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. ucalgary.calibretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Product(s)Rationale
Nitration Dilute HNO₃3-(Nonyloxy)-6-nitrophenol and 3-(Nonyloxy)-4-nitrophenolThe -OH group strongly activates the ortho (C6) and para (C4) positions for electrophilic attack. organicmystery.com
Bromination Br₂ in CCl₄3-(Nonyloxy)-6-bromophenol and 3-(Nonyloxy)-4-bromophenolReaction in a non-polar solvent favors mono-substitution at the activated, less hindered positions. organicmystery.com
Tribromination Excess Br₂ in H₂O2,4,6-Tribromo-3-(nonyloxy)phenolIn aqueous solution, the phenoxide ion forms, which is even more strongly activating, leading to polysubstitution at all available ortho and para sites. libretexts.orgsavemyexams.com
Formylation MgCl₂, Et₃N, paraformaldehyde2-Hydroxy-4-(nonyloxy)benzaldehydeThe ortho-formylation using MgCl₂ and paraformaldehyde is highly selective for the position ortho to the hydroxyl group. orgsyn.org In this case, the C6 position is favored.
Coupling Benzenediazonium chloride4-(Phenylazo)-3-(nonyloxy)phenolAzo coupling typically occurs at the para position to the hydroxyl group in weakly alkaline conditions. organicmystery.comsimply.science

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the phenolic ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at ortho or para positions to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.gov The electron-donating hydroxyl and nonyloxy groups deactivate the ring for nucleophilic attack, making SNAr reactions highly unlikely unless the ring is first modified with suitable electron-withdrawing substituents.

Oxidation Reactions of the Phenolic Moiety and its Derivatives

Phenols can be oxidized to form quinones, a class of dicarbonyl compounds. libretexts.orglibguides.com This oxidation occurs despite the lack of a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org Strong oxidizing agents are typically required for this transformation.

For this compound, oxidation would be expected to yield a substituted p-benzoquinone. The hydroxyl group at C1 and the hydrogen at C4 would be oxidized to carbonyl groups, resulting in the formation of 2-(Nonyloxy)-1,4-benzoquinone. The nonyloxy group would remain on the quinone ring. Reagents commonly used for the oxidation of phenols to quinones include chromic acid, and Fremy's salt (potassium nitrosodisulfonate). libretexts.org The oxidation of phenols can sometimes lead to complex mixtures of colored products and polymers if not controlled. libguides.com

Table 2: Predicted Oxidation Product of this compound

Starting MaterialOxidizing AgentPredicted Product
This compoundChromic Acid (H₂CrO₄) or Fremy's Salt2-(Nonyloxy)-1,4-benzoquinone

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound allow for various interconversions and derivatizations to synthesize new compounds. These strategies can target the phenolic hydroxyl group, the aromatic ring, or the nonyloxy alkyl chain. nih.gov

Reactions of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base like sodium hydroxide (B78521) to form a sodium phenoxide salt. libretexts.org This phenoxide is a potent nucleophile and can be used in reactions like the Williamson ether synthesis to form a second ether linkage or react with acyl chlorides or anhydrides to form esters. For example, reaction with acetic anhydride (B1165640) would yield 3-(nonyloxy)phenyl acetate (B1210297). libguides.commdpi.com

Reactions of the Aromatic Ring: Functional groups introduced onto the ring via electrophilic substitution (as described in section 3.1) can be further transformed. For instance, a nitro group introduced at the C4 or C6 position can be reduced to an amino group (-NH₂) using catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst). nih.gov This creates an aminophenol derivative, which is a valuable synthetic intermediate.

Another important transformation is the catalytic hydrogenation of the entire aromatic ring. Under high pressure and temperature with a suitable catalyst (e.g., Nickel or Ruthenium), the benzene ring can be reduced to a cyclohexane (B81311) ring, converting this compound into 3-(Nonyloxy)cyclohexanol. brainly.intestbook.comsaspublishers.com

Table 3: Representative Functional Group Interconversions for this compound Derivatives

Reaction TypeSubstrateReagents & ConditionsProduct
Esterification This compoundAcetic Anhydride, Pyridine3-(Nonyloxy)phenyl acetate
Nitro Group Reduction 3-(Nonyloxy)-4-nitrophenolH₂, Pd/C catalyst, Ethanol4-Amino-3-(nonyloxy)phenol
Ring Hydrogenation This compoundH₂, Ni catalyst, 433 K3-(Nonyloxy)cyclohexanol

Catalytic Reactions Involving this compound as a Substrate or Ligand Component

As a Substrate: this compound can serve as a substrate in various catalytic reactions. As mentioned previously, the catalytic hydrogenation of its aromatic ring to produce 3-(nonyloxy)cyclohexanol is a key example. saspublishers.com Furthermore, catalytic oxidation processes can be employed. For instance, certain transition metal complexes can catalyze the oxidation of phenols to quinones, potentially offering higher selectivity and milder conditions than stoichiometric reagents. google.compsu.edu The direct catalytic oxidation of benzene derivatives to phenols is a significant area of research, and conversely, phenols are used as starting materials for other valuable chemicals via catalysis. mdpi.com

As a Ligand Component: While there is no specific literature detailing this compound as a ligand, phenolic structures are foundational to many important ligands in transition metal catalysis. The hydroxyl group can be deprotonated and coordinate to a metal center as an aryloxide ligand. More complex polydentate ligands can be synthesized from phenol (B47542) derivatives, where the phenolic oxygen acts as one of several donor atoms. rsc.org The design of such ligands is crucial for controlling the reactivity and selectivity of catalytic processes. nih.govrsc.org The nonyloxy group in a hypothetical ligand derived from this compound would provide significant lipophilicity, potentially enhancing the ligand's solubility in nonpolar organic solvents and influencing the steric environment around the metal center.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Nonyloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework of 3-(Nonyloxy)phenol.

¹H and ¹³C NMR for Atom Connectivity and Chemical Environment Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the types of carbon atoms present (methyl, methylene (B1212753), methine, or quaternary). uvic.ca

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the nonyloxy alkyl chain. The aromatic protons typically appear in the downfield region of 6.0-8.0 ppm. libretexts.orglibretexts.org The phenolic -OH proton signal is often a broad singlet and can appear over a wide range (3-8 ppm). libretexts.orglibretexts.org The protons on the nonyl chain will appear in the upfield region, with the -OCH₂- protons being the most deshielded of the chain due to the adjacent oxygen atom.

In the ¹³C NMR spectrum, the carbon atom attached to the phenolic hydroxyl group is significantly deshielded, appearing around 155 ppm. libretexts.orglibretexts.org The other aromatic carbons are found in the typical range of 100-150 ppm. libretexts.orglibretexts.org The carbons of the nonyl chain appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on standard chemical shift ranges and data for analogous structures. Actual values may vary based on solvent and experimental conditions.)

¹H NMR
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic OH 3.0 - 8.0 Broad Singlet
Aromatic H 6.0 - 7.5 Multiplet
-OCH₂- 3.9 - 4.1 Triplet
-OCH₂CH ₂- 1.7 - 1.9 Multiplet
-(CH₂)₆- 1.2 - 1.5 Multiplet

¹³C NMR

Carbons Predicted Chemical Shift (δ, ppm)
Ar C -OH ~157
Ar C -O-Alkyl ~159
Aromatic CH 100 - 130
-OC H₂- 65 - 70
Alkyl Chain CH₂ 20 - 35
-C H₃ ~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DOSY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the this compound structure. github.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons along the nonyl chain, helping to confirm the sequence of the alkyl group. It would also reveal the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms. columbia.edu This is invaluable for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. emerypharma.com For every CH, CH₂, and CH₃ group in this compound, a cross-peak would appear in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is critical for connecting the different fragments of the molecule. For example, HMBC would show a correlation between the protons of the -OCH₂- group and the C-3 carbon of the aromatic ring, confirming the position of the ether linkage. It also helps to identify quaternary carbons, which are not visible in an HSQC spectrum. github.io

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed ¹H signals belong to a single molecule and to assess the purity of the sample.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also reveals structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion to within a very small tolerance (e.g., 0.001 atomic mass units). researchgate.net This high precision allows for the unambiguous determination of the elemental composition of this compound. For the molecular formula C₁₅H₂₄O₂, the calculated exact mass can be compared to the experimentally determined mass from HRMS to confirm the identity of the compound with a high degree of confidence. researchgate.net

Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are widely used for the analysis of phenolic compounds in various matrices. jasco-global.comshimadzu.com In the context of this compound, LC-MS or UPLC-MS can be used to separate the compound from reaction byproducts, starting materials, or other impurities. researchgate.net The mass spectrometer then serves as a detector, confirming the identity of the eluting compound by its mass-to-charge ratio (m/z) and providing a quantitative measure of its purity. scielo.br

Investigation of Fragmentation Patterns in this compound

The fragmentation pattern of this compound in a mass spectrometer provides a "fingerprint" that helps to confirm its structure. When the molecular ion is formed, it can break apart into smaller, characteristic fragment ions. For phenols, a strong molecular ion peak is typically observed. libretexts.orgdocbrown.info Common fragmentation pathways for ethers include cleavage of the C-O bond.

For this compound, key expected fragmentations include:

Alpha-cleavage: Cleavage of the alkyl C-O bond, leading to the formation of a [M-C₉H₁₉]⁺ ion corresponding to hydroxyphenoxy radical or a [C₉H₁₉]⁺ nonyl cation.

Loss of the alkyl chain as an alkene: A common fragmentation for ethers is the loss of the alkyl group as a neutral alkene via a rearrangement reaction. For this compound, this would result in the loss of nonene (C₉H₁₈), leading to the formation of a radical cation of resorcinol (B1680541) at m/z 110. This type of fragmentation is characteristic for related O-alkylated compounds. aip.org

Fragmentation of the aromatic ring: Phenols can exhibit characteristic losses of neutral molecules like carbon monoxide (CO) and a formyl radical (HCO•) from the aromatic ring after initial fragmentation. libretexts.org

Alkyl chain fragmentation: The nonyl chain itself can fragment, producing a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass/charge) Identity of Fragment Fragmentation Pathway
236 [C₁₅H₂₄O₂]⁺ Molecular Ion (M⁺)
127 [C₉H₁₉]⁺ Nonyl cation from ether cleavage
110 [C₆H₆O₂]⁺• Loss of nonene (C₉H₁₈)
109 [C₆H₅O₂]⁺ Ion from ether cleavage
94 [C₆H₅OH]⁺• Ion from cleavage and rearrangement

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of atoms within a molecule. By measuring the absorption or scattering of radiation corresponding to these vibrational transitions, it is possible to identify the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. mdpi.com The spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the aromatic ring, the ether linkage, and the nonyl chain.

The most prominent feature is anticipated to be a strong and broad absorption band in the 3600–3200 cm⁻¹ region, which is characteristic of the O–H stretching vibration of the phenolic hydroxyl group. nih.govbibliotekanauki.pl The broadening of this peak is a direct result of intermolecular hydrogen bonding. The C-H stretching vibrations from the aromatic ring and the aliphatic nonyl chain are expected in distinct regions; aromatic C-H stretches typically appear above 3000 cm⁻¹, while the symmetric and asymmetric stretches of the aliphatic CH₂ and CH₃ groups occur just below 3000 cm⁻¹, in the 2950–2850 cm⁻¹ range. bibliotekanauki.pl

Vibrations associated with the aromatic ring produce sharp peaks in the fingerprint region. The C=C stretching vibrations within the benzene (B151609) ring are expected to give rise to absorptions around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org The ether linkage (Aryl-O-Alkyl) should produce a strong C-O-C stretching band, likely observable between 1275 cm⁻¹ and 1200 cm⁻¹. mdpi.com Additionally, the C-O stretch of the phenolic group itself contributes to the spectrum in a similar region, around 1280-1270 cm⁻¹. bibliotekanauki.pl

Table 1: Expected FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O–H Stretch (H-bonded)Phenolic Hydroxyl3600–3200Strong, Broad
C–H StretchAromatic~3100–3000Medium
C–H Asymmetric/Symmetric StretchAliphatic (CH₂, CH₃)2950–2850Strong
C=C StretchAromatic Ring~1610, ~1500, ~1450Medium to Strong
C–O StretchAryl-Alkyl Ether1275–1200Strong
O–H BendingPhenolic Hydroxyl~1375Medium
C–H Bending (Out-of-Plane)Substituted Aromatic900–675Medium to Strong

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. usda.gov It is particularly sensitive to non-polar, symmetric vibrations, providing valuable information about the carbon skeleton and aromatic structures.

For this compound, the Raman spectrum is expected to be dominated by strong signals from the aromatic ring vibrations. A particularly intense band corresponding to the ring-breathing mode should appear near 1000 cm⁻¹. Other aromatic C=C stretching modes will be visible around 1600 cm⁻¹. sapub.org Unlike in FTIR, the O-H stretching vibration of the phenol (B47542) group is typically weak in Raman spectra. The aliphatic C-H stretching and bending modes of the nonyl chain will also be present. The region between 1500-1750 cm⁻¹ is often relatively clear of other strong signals, making Raman spectroscopy well-suited for studying chromophoric structures in complex matrices. usda.gov

Table 2: Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Shift (cm⁻¹)Intensity
C–H StretchAromatic~3060Medium
C–H StretchAliphatic (CH₂, CH₃)2950–2850Strong
C=C StretchAromatic Ring~1600Strong
Ring BreathingAromatic Ring~1000Strong
C–C StretchAliphatic Chain1100–800Medium
O–H StretchPhenolic Hydroxyl3600–3200Weak

Fourier Transform Infrared (FTIR) Spectroscopy

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy techniques, such as UV-Vis and fluorescence, provide information about the electronic structure of a molecule by probing the transitions between electronic energy levels, primarily involving π-electrons in conjugated systems.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the substituted benzene ring. hnue.edu.vn The absorption profile is dictated by π → π* transitions within this ring system.

Unsubstituted benzene exhibits characteristic absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band at 256 nm. hnue.edu.vn In phenol, the hydroxyl group acts as an auxochrome, an electron-donating group that interacts with the π-system of the ring, shifting the primary absorption to around 210 nm and the secondary band to approximately 270 nm. hnue.edu.vn

In this compound, both the hydroxyl and the nonyloxy groups are electron-donating auxochromes. Their presence is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to benzene. The conjugation of the oxygen lone pairs from both substituents with the aromatic ring lowers the energy gap for the π → π* transition. libretexts.org Therefore, the main absorption maximum (λmax) for this compound is predicted to occur at a wavelength slightly longer than that of phenol, likely in the 275-285 nm range.

Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for Benzene and Related Phenols

CompoundChromophore/SubstituentsExpected λmax (nm)Transition
BenzeneBenzene Ring~256π → π
Phenol-OH on Benzene Ring~270 docbrown.infoπ → π
This compound-OH, -O(CH₂)₈CH₃ on Benzene Ring~275–285 (Predicted)π → π*

Fluorescence spectroscopy involves exciting a molecule to a higher electronic state with light and detecting the subsequent emission of photons as the molecule relaxes back to the ground state. It is a highly sensitive technique for characterizing the properties of excited states.

Phenol is known to be a fluorescent compound, with a typical excitation maximum near 273 nm and an emission maximum around 300 nm. aatbio.com The fluorescence properties, including quantum yield and emission wavelength, are highly sensitive to the molecular environment, particularly solvent polarity and hydrogen bonding interactions. researchgate.net The fluorescence yield of phenol, for instance, can increase significantly in hydrogen-bonding solvents compared to the vapor phase. researchgate.net

The introduction of the nonyloxy group in the meta position is expected to modulate the electronic properties of the excited state of the phenol chromophore. This will likely lead to shifts in the excitation and emission maxima and a change in the fluorescence quantum yield and lifetime compared to unsubstituted phenol. Analysis of these properties can provide insights into the excited-state dynamics and the influence of the long alkyl chain on the de-excitation pathways. The technique can also be used to probe interactions of the molecule with its local environment. copernicus.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

X-ray Based Structural and Elemental Analysis

X-ray based methods are indispensable for the definitive determination of the three-dimensional atomic arrangement in crystalline solids and for elemental analysis.

For this compound, which may be a low-melting solid or an oil at ambient temperature, obtaining a single crystal suitable for Single-Crystal X-ray Diffraction would be the ultimate method for structural elucidation. Should a crystal be successfully grown and analyzed, this technique would provide precise coordinates of every atom in the molecule (excluding hydrogens, which are typically difficult to locate). This data allows for the unambiguous determination of bond lengths, bond angles, and torsion angles. scielo.brscielo.br Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as the hydrogen-bonding network formed by the phenolic hydroxyl groups and van der Waals interactions involving the nonyl chains.

If the compound is a crystalline powder, X-ray Powder Diffraction (XRPD) could be employed to obtain a characteristic diffraction pattern. This pattern serves as a fingerprint for the specific crystalline phase, allowing for phase identification and assessment of sample purity. While not providing the detailed structural information of a single-crystal analysis, it is a powerful tool for characterizing the bulk solid material.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. glycoforum.gr.jpmuni.cz By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated. This pattern is a result of the X-rays being scattered by the electron clouds of the atoms in the crystal lattice. glycoforum.gr.jp Analysis of the diffraction intensities and angles allows for the calculation of a three-dimensional electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined. muni.czresearchgate.net

For a compound like this compound, obtaining a single crystal suitable for analysis would be the first critical step. glycoforum.gr.jp If successful, the analysis would unequivocally confirm its molecular structure, revealing the conformation of the nonyloxy chain, the geometry of the phenol ring, and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. researchgate.net While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on data for other phenolic or long-chain alkyl compounds. researchgate.netnih.gov

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

ParameterExample ValueDescription
Chemical FormulaC₁₅H₂₄O₂The elemental composition of the molecule.
Crystal SystemMonoclinicA common crystal system for organic molecules. nih.gov
Space GroupP2₁/cDescribes the symmetry elements of the unit cell. researchgate.net
a (Å)10.03Unit cell dimension. researchgate.net
b (Å)20.45Unit cell dimension. researchgate.net
c (Å)10.11Unit cell dimension. researchgate.net
β (°)91.82Unit cell angle. researchgate.net
Volume (ų)2070The volume of the unit cell.
Z4The number of molecules in the unit cell.
Bond Length C-O (phenol)~1.36 ÅThe typical distance between the carbon and oxygen atoms of the hydroxyl group.
Bond Length C-O (ether)~1.37 ÅThe typical distance between the carbon and oxygen atoms of the ether linkage.
H-Bonding O-H···OYesIndicates the presence of intermolecular hydrogen bonds, a key packing feature.

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure around a specific element. iaea.orgnih.gov It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.goviaea.org

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom by analyzing the features at and near the absorption edge. iaea.orgunimi.it For this compound, XANES at the oxygen K-edge could differentiate between the phenolic oxygen and the ether oxygen due to their different chemical environments.

EXAFS refers to the oscillatory structure in the absorption coefficient above the edge. This region can be analyzed to determine the types and distances of neighboring atoms to the absorbing atom. iaea.orgiaea.org This could provide data on the C-O bond distances and the coordination environment of the oxygen atoms.

This technique is particularly useful for non-crystalline (amorphous) materials where long-range order is absent, making it a valuable complement to X-ray diffraction. unimi.it

Table 2: Key X-ray Absorption Edges for this compound Analysis

ElementAbsorption EdgeTypical Energy (eV)Information Gained
CarbonK-edge~285Bonding environment (alkyl, aromatic, C-O). stanford.edu
OxygenK-edge~543Chemical state (hydroxyl vs. ether), bond lengths.

Surface-Sensitive X-ray Techniques (XPS, EDS, NEXAFS) for Compositional Profiling

When this compound is part of a surface coating, thin film, or interface, surface-sensitive techniques are required for its characterization. rockymountainlabs.com

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the elemental composition and chemical states of the top few nanometers of a surface. rockymountainlabs.comkit.edu It can identify the carbon and oxygen in this compound and, more importantly, distinguish between the different chemical states. For example, the C 1s signal can be deconvoluted into components representing C-C/C-H (alkyl chain and phenyl ring), C-O (ether), and C-OH (phenol) bonds. Similarly, the O 1s signal can distinguish between the ether and hydroxyl oxygen atoms. rockymountainlabs.com

Energy-Dispersive X-ray Spectroscopy (EDS) is often coupled with electron microscopy and provides elemental analysis. While less surface-sensitive than XPS, it can map the elemental distribution of carbon and oxygen across a sample's surface.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) , which is the same technique as XANES but often applied to surfaces and low-Z elements, is highly sensitive to the bonding environment and molecular orientation. stanford.edukit.edu By using polarized X-rays, NEXAFS can determine the orientation of the phenyl rings or alkyl chains of this compound molecules on a substrate. ansto.gov.au

Table 3: Illustrative XPS Binding Energies for Functional Groups in this compound

ElementFunctional GroupTypical Binding Energy (eV)
C 1sC-C, C-H (Alkyl & Aromatic)~284.8
C 1sC-O (Ether & Phenol)~286.5
O 1sC-O -C (Ether)~533.5
O 1sC-O -H (Phenol)~532.8

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is fundamental for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the scale and required resolution of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of phenolic compounds. pjoes.comnih.gov A common method for a molecule like this compound would involve reversed-phase chromatography. pcbiochemres.com In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Due to its long nonyl chain, this compound is significantly nonpolar and would be strongly retained on a C18 column, leading to a relatively long retention time compared to more polar phenols. Detection is commonly achieved using a Diode-Array Detector (DAD), which can acquire a full UV-Vis spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. nih.govnih.gov Quantification is performed by comparing the peak area to that of a certified standard. pjoes.com

Table 4: Example HPLC Parameters for Phenolic Compound Analysis

ParameterTypical SettingPurpose
ColumnC18, 4.6 x 250 mm, 5 µmReversed-phase separation based on polarity.
Mobile Phase AWater with 0.1% Formic AcidPolar component of the mobile phase.
Mobile Phase BAcetonitrileOrganic (less polar) component of the mobile phase.
Gradient50% to 100% B over 20 minGradually increases solvent strength to elute compounds of increasing non-polarity.
Flow Rate1.0 mL/minControls the speed of the separation.
DetectionDAD at 275 nmMonitors the absorbance of the phenyl ring for detection.
Injection Volume10 µLThe amount of sample introduced into the system.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor reaction progress, screen for appropriate separation conditions, and perform a preliminary purity check. du.ac.in For this compound, the stationary phase would typically be a glass or aluminum plate coated with a thin layer of silica gel. gpi.ac.in The sample is spotted onto a baseline, and the plate is placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase), such as a hexane-ethyl acetate (B1210297) mixture.

As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. savemyexams.com Being less polar than unsubstituted phenols, this compound would travel further up the plate, resulting in a higher Retention Factor (Rf) value. Spots are typically visualized under UV light.

Table 5: Hypothetical TLC Results for Phenol Separation

CompoundMobile Phase (Hexane:Ethyl Acetate 4:1)Rf ValueObservation
PhenolSilica Gel~0.25More polar, stronger interaction with silica, travels less.
This compound Silica Gel~0.60Less polar due to the nonyl chain, weaker interaction, travels further.

Thermal and Microscopic Analysis for Phase Behavior (as a component in materials)

When this compound is used as a component in materials, such as polymers or liquid crystals, its thermal and phase behavior becomes critical. mdpi.com Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. innovatechlabs.comresearchgate.net

Polarizing Optical Microscopy (POM) involves observing the sample between crossed polarizers while it is heated and cooled on a hot stage. jchps.com Isotropic materials (like liquids or amorphous solids) appear dark, while anisotropic materials (like most crystals and liquid crystals) are birefringent and appear bright or colored. scielo.br POM is essential for identifying and characterizing the unique textures of different liquid crystal phases (e.g., nematic, smectic) that might be formed by materials containing this compound. edvinis.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.cominnovatechlabs.com This is used to determine the thermal stability and decomposition temperature of the material. nasa.gov

Table 6: Summary of Thermal Analysis Techniques and Potential Findings

TechniqueProperty MeasuredInformation Obtained for a Material Containing this compound
DSCHeat FlowMelting, crystallization, and glass transition temperatures; detection of mesophase transitions. mdpi.com
POMBirefringence / TextureVisual identification and characterization of crystalline and liquid crystalline phases. jchps.comresearchgate.net
TGAMass ChangeThermal stability and decomposition temperature profile. innovatechlabs.comnasa.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Detailed Differential Scanning Calorimetry data, including specific phase transition temperatures and enthalpy values for this compound, are not documented in the available scientific literature. While DSC is a standard method for investigating the thermal properties of liquid crystalline materials, specific studies on this compound could not be retrieved. nih.govtandfonline.com

Polarized Optical Microscopy (POM) for Mesophase Identification

Specific information from Polarized Optical Microscopy, such as the identification and characteristic textures of any potential mesophases for this compound, is not available in the reviewed literature. POM is crucial for observing the unique optical patterns of liquid crystal phases, but no such observations have been published for this particular compound. tandfonline.comresearchgate.netresearchgate.net

Theoretical and Computational Chemistry Investigations of 3 Nonyloxy Phenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like 3-(Nonyloxy)phenol, these methods would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.govnih.govmdpi.com It is a workhorse of modern computational chemistry for predicting molecular properties. wolfram.com For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry of its ground state. researchgate.netmdpi.com These calculations would yield the most stable three-dimensional arrangement of the atoms.

Furthermore, Time-Dependent DFT (TD-DFT) would be the method of choice to study the electronic excited states of this compound. nih.gov This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light by the molecule, and provides information on the nature of electronic transitions, such as the promotion of an electron from a lower energy orbital to a higher one. mdpi.com

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. ijaemr.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ijaemr.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a smaller gap would imply greater polarizability and a higher propensity to engage in chemical reactions. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. ijaemr.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
No specific experimental or theoretical data is available for this compound. This table is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.govuni-muenchen.de The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. wolfram.com

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. nih.govuni-muenchen.de For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the pi-system of the benzene (B151609) ring, indicating these as sites for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a potential site for hydrogen bonding. ijaemr.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the extent of electron delocalization from the oxygen lone pairs into the aromatic ring. This delocalization, a form of resonance, contributes to the stability of the molecule. The analysis would also reveal hyperconjugative interactions, such as the interaction between filled bonding orbitals and empty anti-bonding orbitals, which further stabilize the molecule. uni-muenchen.deugm.ac.id The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For a flexible molecule like this compound, with its long nonyloxy chain, a thorough conformational analysis would be necessary to identify the most stable conformers. rsc.org

Computational methods, such as molecular mechanics or DFT, would be used to systematically rotate the bonds in the nonyloxy chain and the bond connecting the oxygen to the phenyl ring. rti.org The energy of each resulting conformation would be calculated to identify the low-energy, and therefore more populated, conformers. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. numberanalytics.com

Prediction of Intermolecular Interactions and Aggregation Behavior

The prediction of intermolecular interactions and aggregation behavior of this compound is crucial for understanding its macroscopic properties, such as its behavior in solution, its potential to form organized structures like micelles or liquid crystals, and its interaction with biological membranes. Computational chemistry provides powerful tools to investigate these phenomena at the molecular level.

Methods such as molecular dynamics (MD) simulations and atom-atom potential calculations are employed to model the behavior of multiple this compound molecules. researchgate.netresearchgate.net MD simulations, for instance, can track the positions and velocities of atoms over time, revealing how molecules self-assemble and what structures they form. researchgate.net These simulations rely on force fields that describe the potential energy of the system, including terms for bonded and non-bonded interactions.

The key intermolecular forces governing the aggregation of this compound include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks between molecules. nih.gov

Van der Waals Interactions: The long, flexible nonyl chain contributes significantly through van der Waals forces, particularly dispersion forces. These hydrophobic interactions drive the aggregation of the alkyl chains to minimize contact with polar environments. researchgate.net

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, further stabilizing molecular aggregates.

To dissect the nature of these interactions, quantum mechanical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used. nih.gov SAPT decomposes the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.govchemrxiv.org This analysis provides a detailed understanding of the forces driving dimerization and larger-scale aggregation. For example, in similar long-chain molecules, van der Waals interactions have been found to be a determining factor in dimer stabilization. researchgate.net Computational studies on related surfactants and gelators show that a combination of hydrogen bonding and dispersion attraction from hydrophobic chains drives the self-assembly process. researchgate.net

Table 1: Computational Methods for Analyzing Intermolecular Interactions

Computational Method Information Provided Relevant Interactions for this compound
Molecular Dynamics (MD)Simulates the dynamic evolution of a multi-molecule system, predicting aggregation morphology and behavior over time. researchgate.netOverall aggregation, micelle formation, solvent-accessible surface area. researchgate.net
Atom-Atom Potential MethodCalculates interaction energies for different molecular arrangements (e.g., stacking, in-plane) to find the most stable dimer configurations. researchgate.netStacking and in-plane geometries, overall minimum energy configurations. researchgate.net
Symmetry-Adapted Perturbation Theory (SAPT)Decomposes interaction energy into electrostatic, exchange, induction, and dispersion components for a detailed analysis of binding forces. nih.govQuantifies the contribution of hydrogen bonding, π-π stacking, and van der Waals forces.
Quantum Theory of Atoms in Molecules (AIM)Analyzes the electron density topology to identify and characterize chemical bonds, including weak intermolecular interactions like hydrogen bonds. nih.govConfirms the presence and strength of intermolecular hydrogen bonds. nih.gov

Prediction of Physicochemical Parameters via Computational Methods

Computational methods are invaluable for predicting key physicochemical parameters of molecules like this compound before or in parallel with experimental synthesis and characterization. These in silico predictions offer a rapid, cost-effective way to estimate properties that govern the chemical behavior and reactivity of a compound.

pKa Value Calculations for Acidity Characterization

The acidity of this compound, quantified by its pKa value, is a fundamental property that influences its charge state, solubility, and reactivity in different pH environments. Computational chemistry offers reliable protocols for pKa prediction. nih.gov

The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution: HA ⇌ H⁺ + A⁻

This is typically done using a thermodynamic cycle. The pKa is then calculated from the ΔG of the reaction. mdpi.com Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations. researchgate.nettorvergata.it For accurate results, it is crucial to select an appropriate functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31+G(d,p), 6-311G+dp). researchgate.nettorvergata.it

Since the reaction occurs in a solvent (usually water), modeling the solvent effect is critical. This is achieved using continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.nettorvergata.it More advanced models improve accuracy by including a few explicit solvent molecules in the calculation to model the first solvation shell directly, which is particularly important for accurately describing the hydrogen bonding environment around the phenolic proton and the resulting phenoxide ion. torvergata.it Studies on various substituted phenols have shown that DFT calculations can predict pKa values with a mean absolute error as low as 0.3 pKa units compared to experimental values. nih.govtorvergata.it

Table 2: Predicted vs. Experimental pKa Values for a Series of Phenols Using a DFT-based Approach

Compound Experimental pKa Calculated pKa (Example Methodology) Difference (ΔpKa)
Phenol (B47542)9.999.97-0.02
4-Methylphenol10.2610.33+0.07
4-Methoxyphenol10.2110.210.00
4-Chlorophenol9.429.38-0.04
4-Nitrophenol7.157.09-0.06
3-Methoxyphenol9.659.71+0.06
Note: Data is illustrative, based on accuracies reported in computational studies for substituted phenols. nih.govtorvergata.it A similar protocol could be applied to predict the pKa of this compound.

Redox Potential Calculations for Electron Transfer Processes

The redox potential of this compound indicates its tendency to undergo oxidation (lose electrons), a process relevant to its potential role as an antioxidant. Computational methods can predict one-electron oxidation potentials by calculating the energy difference between the neutral molecule and its corresponding radical cation.

The standard approach involves computing the electronic energies of the oxidized (E(ox)) and reduced (E(red)) forms of the molecule in a solvent using DFT methods (e.g., B3LYP functional with a 6-31+G(d,p) basis set) combined with a polarizable continuum model. researchgate.net The potential is derived from the Gibbs free energy of the redox reaction.

A critical step is referencing the calculated absolute potential to a standard electrode, such as the Standard Hydrogen Electrode (SHE), whose absolute potential has a range of reported values. mdpi.comresearchgate.net To improve accuracy and facilitate comparison with experiments, calculations are often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple. researchgate.netcanterbury.ac.nz Large-scale computational screening studies that benchmark results against experimental data have shown that this approach can predict redox potentials for a diverse set of organic molecules, including phenols, to within 0.4 V of experimental values. researchgate.netcanterbury.ac.nz For this compound, the electron-donating nature of the alkoxy group is expected to lower its oxidation potential compared to unsubstituted phenol.

Table 3: Comparison of Computed and Experimental Redox Potentials for Various Organic Compounds

Compound Class Example Compound Computed E₁/₂ (V vs Fc/Fc⁺) Experimental E₁/₂ (V vs Fc/Fc⁺)
QuinoneBenzoquinone-0.15-0.16
NitroaromaticNitrobenzene-1.14-1.15
PhenothiazinePhenothiazine0.380.14
Phenol2,6-di-tert-butylphenol1.090.99
Note: Data is illustrative of the accuracy of computational methods (e.g., B3LYP/6-31+G(d,p) with PCM) as reported in benchmarking studies. researchgate.netcanterbury.ac.nz

Reaction Mechanism Elucidation and Transition State Analysis via Computational Approaches

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, providing insights that are often difficult or impossible to obtain experimentally. sumitomo-chem.co.jp For a molecule like this compound, this includes investigating its synthesis and its subsequent chemical transformations.

Using methods like DFT, chemists can map the entire potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). sumitomo-chem.co.jp The energy difference between the reactants and the transition state gives the activation energy (energy barrier), which is a key determinant of the reaction rate. sumitomo-chem.co.jp

For example, the synthesis of this compound likely proceeds via a Williamson ether synthesis, involving the reaction of a resorcinol (B1680541) derivative with a nonyl halide under basic conditions. Computational modeling could:

Determine the most likely reaction pathway (e.g., Sₙ2 mechanism).

Calculate the activation energy for the reaction.

Analyze the structure of the transition state.

Assess the regioselectivity of the reaction (i.e., why the nonyl group attaches at the 3-position).

Similarly, for reactions involving the phenol ring, such as electrophilic aromatic substitution or carboxylation (Kolbe-Schmitt reaction), computational studies can clarify the mechanism. mdpi.com For instance, studies on the reaction of phenol with formaldehyde (B43269) have used DFT to show that water molecules can act as catalysts, lowering the energy barriers for proton transfer in a concerted mechanism. researchgate.net Such analyses provide a quantitative understanding of reactivity and selectivity. sumitomo-chem.co.jpresearchgate.net

Table 4: Illustrative Data from a Computational Reaction Mechanism Study

Species Description Relative Gibbs Free Energy (kcal/mol)
ReactantsSeparated starting materials (e.g., phenolate (B1203915) + alkyl halide)0.0
Transition State (TS)Highest energy point along the reaction coordinate, representing the reaction barrier.+24.8
IntermediateA meta-stable species formed during the reaction.+5.2
ProductsFinal chemical species formed (e.g., this compound + salt)-15.7
Note: Energy values are hypothetical, based on typical values reported for organometallic catalytic reactions and other processes studied computationally. sumitomo-chem.co.jp

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of compounds with their physical properties or biological activities. scienceopen.com These predictive models are essential for designing new molecules with desired characteristics and for screening large virtual libraries of compounds. scienceopen.com

For this compound, a QSPR model could predict properties like boiling point, solubility, or chromatographic retention time, while a QSAR model could predict its antioxidant capacity or cytotoxicity. scienceopen.comnih.gov The development of a QSAR/QSPR model involves three main components:

A dataset of compounds with known experimental property/activity values.

Molecular descriptors calculated for each compound. These are numerical values that encode structural, physicochemical, or electronic features.

A statistical method (e.g., multiple linear regression, machine learning) to build a mathematical equation linking the descriptors to the property.

For a molecule like this compound, key descriptors would include:

Steric descriptors (e.g., Verloop parameters like B5): These describe the size and shape of substituents, which is relevant for receptor binding. nih.gov

Electronic descriptors (e.g., Hammett constants σ, HOMO/LUMO energies): These quantify the electron-donating or -withdrawing nature of substituents and the molecule's electronic reactivity. scienceopen.comconicet.gov.ar

Topological descriptors: These describe molecular size and branching.

For example, a QSAR study on the toxicity of phenols with electron-donating substituents found that the activity could be explained by a combination of LogP and an electronic parameter (σ+). conicet.gov.ar Such models allow for the prediction of properties for new or untested compounds, guiding synthetic efforts.

Table 5: Examples of Molecular Descriptors and Their Relevance for this compound

Descriptor Class Specific Descriptor Property Predicted Relevance to this compound
HydrophobicLogPMembrane permeability, toxicity, bioavailability. conicet.gov.arThe long nonyl chain results in a high LogP value, indicating significant hydrophobicity.
ElectronicHOMO EnergyOxidation potential, antioxidant activity. scienceopen.comRelates to the ease of donating an electron from the phenol ring.
StericMolar Refractivity (MR)Receptor binding, steric hindrance. nih.govThe size and bulk of the nonyloxy group can influence interactions with biological targets.
TopologicalWiener IndexBoiling point, viscosity.Encodes information about the size and branching of the entire molecular structure.

Advanced Materials Applications and Chemical Intermediate Roles of 3 Nonyloxy Phenol

Precursor in Polymer Synthesis and Modification

3-(Nonyloxy)phenol serves as a valuable precursor in the creation and alteration of polymeric materials. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a long, non-polar nonyloxy chain, allows for its incorporation into polymer backbones and as a modifying agent to impart specific properties.

Monomer for Functional Polymeric Materials (e.g., poly(p-phenylene vinylene) derivatives)

Derivatives of this compound are utilized as monomers in the synthesis of functional polymers like poly(p-phenylene vinylene) (PPV). PPV and its derivatives are a class of conducting polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org The inclusion of a nonyloxy side chain can enhance the solubility of the resulting polymer, which is a significant advantage for processing and fabricating thin films. researchgate.netexpresspolymlett.com For instance, poly(2-methoxy-5-nonyloxy-p-phenylene vinylene) has been synthesized via dehydrochlorination methods. researchgate.netjlu.edu.cn The presence of such side groups can influence the polymer's electronic and physical properties. wikipedia.org Research has shown that hyperbranched PPV derivatives containing substituents like nitro groups can exhibit high molecular weights, excellent solubility, and good thermal stability, making them potential acceptor materials in polymer solar cells. nih.gov

Role in Cross-linking and Curing Mechanisms for Resin Development

Phenolic compounds are fundamental to the production of thermosetting resins, such as phenol-formaldehyde resins (Bakelite). wikipedia.orgsirptsciencecollege.org These resins are formed through the condensation reaction of phenol (B47542) or substituted phenols with formaldehyde (B43269), leading to a highly cross-linked, three-dimensional network structure. wikipedia.orgebootathon.com This cross-linking imparts hardness, thermal stability, and chemical resistance to the final material. wikipedia.org

The phenolic hydroxyl group of this compound can participate in these cross-linking reactions. The general mechanism involves the formation of methylene (B1212753) bridges between phenol units. sirptsciencecollege.orgebootathon.com The long nonyloxy chain of this compound would act as an internal plasticizer, potentially modifying the mechanical properties of the resulting resin, such as its flexibility and impact resistance. Furthermore, phenoxy radicals, which can be generated from phenols, are known to participate in cross-linking with biomolecules, a principle utilized in proximity labeling techniques in cellular biology. princeton.edu This reactivity highlights the potential for phenol derivatives to be involved in various cross-linking strategies. mdpi.com

Components in Liquid Crystalline Materials

The unique molecular geometry of this compound, with its rigid aromatic core and flexible alkyl chain, makes it a suitable building block for liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal.

Design and Synthesis of Mesogenic Compounds Incorporating Nonyloxy Chains

Mesogenic compounds, the fundamental units of liquid crystals, often consist of a rigid core and one or more flexible terminal chains. The nonyloxy chain in this compound can serve as such a flexible tail. The synthesis of liquid crystalline materials often involves the reaction of phenol derivatives. labinsights.nl For example, unsymmetrical bimesogens have been prepared through the etherification of a phenol with a molecule like 4-(9-bromononyloxy)-4′-cyanobiphenyl. whiterose.ac.uk Similarly, azo-azomethine derivatives with terminal nonyl chains have been synthesized and their liquid crystalline properties investigated. ikm.org.my The synthesis of bent-core liquid crystals has also been achieved by reacting 3-(benzyloxy)phenol (B189647) with various benzoic acid derivatives. bch.ro

Influence of this compound Structure on Mesophase Behavior

The structure of the constituent molecules, including the length of the alkyl chains, significantly influences the type of liquid crystal phase (mesophase) and the temperature range over which it is stable. mdpi.com Longer alkoxy chains generally promote the formation of liquid crystal phases and can lead to broader temperature ranges for these phases. mdpi.com

Development of Chemical Reagents and Catalytic Systems

Beyond its role in materials science, this compound can also serve as a key intermediate in the synthesis of various chemical reagents and in the development of catalytic systems. A chemical intermediate is a substance formed during a chemical reaction that is then consumed in a subsequent step to produce the final product. qinmuchem.com

Phenol and its derivatives are versatile starting materials in organic synthesis. pjoes.com They can be used to produce a wide array of other compounds, including pharmaceuticals and food additives. libretexts.orgmoeveglobal.com The phenolic hydroxyl group can be protected and deprotected, allowing for selective reactions at other parts of the molecule. sioc-journal.cn Furthermore, the aromatic ring of phenols can undergo various substitution reactions. savemyexams.com

In the context of catalysis, phenols can act as ligands for metal catalysts or be transformed into species that participate in catalytic cycles. For example, the oxidation of phenols can generate phenoxy radicals, which are reactive intermediates in certain enzymatic and chemical processes. princeton.edu Advanced catalytic strategies have been developed for the regioselective derivatization of phenols, enabling the synthesis of specific isomers for various applications. nih.gov The presence of the nonyloxy group in this compound could be exploited to tune the solubility and steric properties of catalysts or reagents derived from it, potentially influencing their activity and selectivity in organic transformations.

Application in Stabilization Systems for Polymers (e.g., Photo- and Thermal-Stabilizers)

While this compound itself is not typically used directly as a primary stabilizer, its structural motif is integral to the synthesis of advanced polymer additives, particularly high-performance UV absorbers. The nonyloxy group enhances the solubility and compatibility of these additives within polymer matrices and contributes to their long-term stability.

Derivatives of nonyloxyphenol, specifically hydroxyphenyl-s-triazines (HPTs), are a significant class of UV absorbers used to protect polymers from photodegradation. These compounds function by absorbing damaging UV radiation and dissipating it as harmless thermal energy. An example is the compound 2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-nonyloxy-2-hydroxypropyloxy)-5-α-cumylphenyl]-s-triazine , which incorporates a nonyloxy functional group. This type of stabilizer is noted for its high molar extinction coefficient, excellent photostability, and high solubility in adhesive formulations, making it suitable for demanding applications like solar control films and automotive coatings. google.com

The presence of the long alkyl chain from the nonyloxy group improves the compatibility of the UV absorber with the polymer matrix, reduces migration (blooming), and ensures low volatility, which is crucial during high-temperature processing. chemicalbook.com These HPTs are effective in a range of polymers, including polyamides, polycarbonates, polyethylene, and polymethyl methacrylate. chemicalbook.com They are often used in synergistic combinations with other stabilizers, such as hindered amine light stabilizers (HALS), to provide comprehensive protection against both UV light and thermal degradation. google.com

Research findings indicate that s-triazine UV absorbers containing alkoxy side chains are exceptionally photostable. For instance, testing of films containing 2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-nonyloxy-2-hydroxypropyloxy)-5-α-cumylphenyl]-s-triazine showed that the absorbance ratio between 300 nm and 340 nm remained constant even after 1050 hours of weathering exposure, demonstrating minimal degradation of the stabilizer itself. google.com

Interactive Data Table: Properties of a Nonyloxy-group-containing s-Triazine UV Absorber

PropertyValue / DescriptionReference
Chemical Name2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-nonyloxy-2-hydroxypropyloxy)-5-α-cumylphenyl]-s-triazine google.com
Stabilizer ClassHydroxyphenyl-s-triazine (HPT) UV Absorber google.com
Key FeaturesHigh molar extinction, excellent photostability, high solubility in adhesive formulations. google.com
PhotostabilityAbsorbance ratio (300 nm / 340 nm) remains constant after 1050 hours of weathering. google.com
ApplicationStabilized adhesive compositions for laminated articles (e.g., solar control films). google.com

Role as Intermediate in Specialty Chemical Production (e.g., Dyes, Pharmaceutical Precursors)

The phenolic structure and the lipophilic nonyl chain of this compound and its isomers make them useful intermediates in the synthesis of various specialty organic molecules.

In the realm of dye chemistry, the isomer 4-Nonylphenol is used as a chemical intermediate for the production of certain solvent and pigment dyes. dyestuffintermediates.com Specifically, it is a precursor for C.I. Solvent Yellow 107 and C.I. Pigment Yellow 107 . dyestuffintermediates.com Phenols are common coupling agents in the synthesis of azo dyes, where a diazonium salt reacts with the phenol to form a colored azo compound. biotechjournal.in The nonyl group in this context can be used to modify the final properties of the dye, such as its solubility in non-polar media or its affinity for certain substrates.

The most significant application as a chemical intermediate for this compound derivatives appears to be in the pharmaceutical sector. Research has shown that 4-(nonyloxy)-2-aminophenol , an isomer derivative, is a key starting material for synthesizing novel phenoxazine (B87303) nucleoside analogs. In one study, this intermediate was used to prepare acyclic phenoxazine nucleoside derivatives that exhibited potent and selective antiviral activity against various RNA viruses, including Yellow fever virus, Dengue virus, and Enterovirus-71. The synthesis involves the catalytic hydrogenation of a nitrophenol precursor to yield 4-(nonyloxy)-2-aminophenol, which is then reacted and cyclized to form the core phenoxazine structure of the target antiviral compounds.

Interactive Data Table: Application of Nonyloxyphenol Isomers as Chemical Intermediates

Application AreaPrecursor CompoundSynthesized Product(s)Reference
Dye Production 4-NonylphenolC.I. Solvent Yellow 107, C.I. Pigment Yellow 107 dyestuffintermediates.com
Pharmaceutical Production 4-(Nonyloxy)-2-aminophenolPhenoxazine nucleoside analogs (Antiviral agents)

Environmental Chemistry and Biotransformation Studies of Phenolic Compounds

Biodegradation Pathways by Microbial Systems

Microbial communities in soil, sediment, and water are primary drivers of the environmental breakdown of phenolic compounds. The structural characteristics of 3-(Nonyloxy)phenol, particularly the presence of both an aromatic ring and a long alkyl ether chain, suggest that its biodegradation would be a complex process involving multiple enzymatic steps.

Aerobic and Anaerobic Degradation Mechanisms of Phenol (B47542) Derivatives

The presence or absence of oxygen is a critical factor determining the rate and pathways of biodegradation for phenolic compounds.

Aerobic Degradation: Under aerobic conditions, the biodegradation of long-chain alkylphenols like nonylphenol can be relatively rapid, with half-lives ranging from a few days to nearly one hundred days in environments like sewage sludge and sediments. mdpi.com The degradation rate is influenced by factors such as temperature, pH, and the availability of nutrients. mdpi.com For instance, studies on nonylphenol (NP), a compound structurally related to the alkyl portion of this compound, show that its aerobic degradation is enhanced by increased temperature and the presence of yeast extract. mdpi.com The initial steps in the aerobic degradation of alkylphenols often involve the oxidation of the alkyl chain or hydroxylation of the aromatic ring. nih.gov Some studies indicate that the degradation of nonylphenol polyethoxylates, which also contain long alkyl chains, proceeds through the shortening of the ethoxylate chain followed by the opening of the benzene (B151609) ring. ejbiotechnology.info For this compound, it is plausible that aerobic microbes would first target either the ether linkage or the nonyl chain, potentially through omega-oxidation, followed by cleavage of the aromatic ring.

Table 1: Comparison of Aerobic and Anaerobic Degradation of Nonylphenol (as an analogue for this compound)

Parameter Aerobic Degradation Anaerobic Degradation
Typical Half-life 1.1 to 99.0 days in sewage sludge and sediments mdpi.com 23.9 to 69.3 days mdpi.commdpi.com
Influencing Factors Temperature, pH, yeast extract, surfactants mdpi.com Temperature, yeast extract, surfactants, redox conditions mdpi.commdpi.com
Key Processes Ring hydroxylation, alkyl chain oxidation nih.govresearchgate.net De-ethoxylation (for ethoxylates), potential for ring reduction (slow) ijesd.orgconicet.gov.ar
Common End Products Can lead to complete mineralization (CO2 and water) ejbiotechnology.info Often results in persistent intermediates like nonylphenol acs.org

Identification and Characterization of Key Enzyme Systems Involved (e.g., Phenol Hydroxylase, Dioxygenases)

The microbial breakdown of aromatic compounds like this compound is orchestrated by specific enzyme systems.

Phenol Hydroxylase: Phenol hydroxylases are flavin-containing enzymes that catalyze the hydroxylation of phenols to catechols, a critical first step in the aerobic degradation pathway. researchgate.netebi.ac.uk These enzymes can act on a range of simple and substituted phenols. ebi.ac.ukrcsb.org While phenol hydroxylases are highly effective for phenols with short to medium alkyl chains, their efficiency with long-chain alkylphenols can vary. researchgate.net For this compound, a phenol hydroxylase could potentially hydroxylate the aromatic ring, preparing it for subsequent cleavage. However, the bulky nonyloxy group might pose a steric hindrance for some types of phenol hydroxylases. Research on Rhodococcus rhodochrous has identified a two-component alkylphenol hydroxylase (AphAB) that is particularly effective against 4-ethylphenol (B45693) and 4-propylphenol. frontiersin.orgnih.gov

Dioxygenases: Dioxygenases are crucial for the cleavage of the aromatic ring, a key step in the complete mineralization of phenolic compounds. taylorandfrancis.com These enzymes incorporate both atoms of a molecular oxygen into the substrate. taylorandfrancis.com There are two main types of ring-cleavage dioxygenases:

Intradiol dioxygenases cleave the catechol ring between the two hydroxyl groups (ortho-cleavage).

Extradiol dioxygenases cleave the ring adjacent to the hydroxyl groups (meta-cleavage). taylorandfrancis.com

The degradation of alkylphenols in some bacteria, such as Rhodococcus species, has been shown to proceed exclusively via a meta-cleavage pathway. frontiersin.orgnih.gov In the context of this compound, once the aromatic ring is hydroxylated to a catechol-like intermediate, a dioxygenase would be required to break it open.

Furthermore, the ether linkage in this compound is a significant feature. Enzymes like diphenyl ether 2,3-dioxygenase are known to catalyze the oxidative cleavage of the ether bond in diphenyl ether, initiating its degradation. ontosight.ai It is conceivable that a similar dioxygenase could target the ether linkage in this compound, breaking it down into phenol and a nonanol-related product. Some dioxygenases involved in the degradation of carboxydiphenyl ethers have been shown to perform an angular dioxygenation, leading to the spontaneous decay of the molecule into phenol and a catechol derivative. nih.gov

Table 2: Key Enzyme Systems in the Biodegradation of Phenolic Compounds

Enzyme System Function Relevance to this compound Degradation
Phenol Hydroxylase Hydroxylation of the phenol ring to form catechol. ebi.ac.uk A potential initial step to activate the aromatic ring for cleavage. researchgate.net
Extradiol Dioxygenase Cleavage of the catechol ring at a position adjacent to the hydroxyl groups (meta-cleavage). frontiersin.org A likely mechanism for aromatic ring opening, as seen in other alkylphenols. nih.gov
Diphenyl Ether Dioxygenase Oxidative cleavage of the ether linkage in diphenyl ethers. ontosight.ai A possible enzyme for breaking the C-O-C bond in this compound.
Angular Dioxygenase Dioxygenation at the ether linkage, leading to cleavage of the molecule. nih.gov A potential pathway for the initial breakdown of the ether structure.

Abiotic Degradation Mechanisms in Environmental Contexts

In addition to microbial action, phenolic compounds can be degraded through abiotic processes, primarily driven by light and chemical reactions.

Photodegradation Processes and Pathways

Sunlight can induce the photodegradation of phenolic compounds in surface waters. Direct photolysis occurs when the molecule itself absorbs light energy, leading to its transformation. The presence of other substances in the water, such as humic acids, can act as photosensitizers, accelerating the degradation process. core.ac.uk Studies on 4-alkylphenols have shown that they can be degraded by UV irradiation, with the degradation rate being influenced by the length of the alkyl chain. nih.gov For instance, the photodegradation of linear 4-n-alkylphenols using a BiVO4 photocatalyst under visible light was found to be faster for compounds with longer alkyl chains, such as 4-n-nonylphenol. researchgate.net This suggests that the hydrophobic nonyl chain of this compound could facilitate its adsorption onto particulate matter, where it may be more susceptible to photocatalytic degradation.

Catalytic Degradation via Advanced Oxidation Processes (e.g., Silver Nanoparticles)

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals. researchgate.nettandfonline.comnih.gov These processes are effective for the degradation of a wide range of organic substances, including alkylphenols. researchgate.netcapes.gov.br

Common AOPs applicable to phenolic compounds include:

Ozonation: Ozone can directly react with phenolic compounds or be combined with UV light or hydrogen peroxide to generate hydroxyl radicals. researchgate.net

Fenton Reaction: This process uses hydrogen peroxide and ferrous ions to produce hydroxyl radicals. researchgate.net

Photocatalysis: Semiconductors like titanium dioxide (TiO2) can generate hydroxyl radicals when irradiated with UV light, leading to the degradation of adsorbed pollutants. researchgate.netunito.it

Silver nanoparticles (AgNPs) have also emerged as effective catalysts for the degradation of phenolic compounds. journalwjbphs.com They can enhance the photocatalytic degradation of phenols, with their efficiency being dependent on factors like nanoparticle size and morphology. journalwjbphs.com The catalytic activity of AgNPs, often used in conjunction with a reducing agent like sodium borohydride, has been demonstrated for the degradation of various organic pollutants. rsc.org The high surface area and catalytic properties of AgNPs make them a promising tool for the remediation of water contaminated with phenolic compounds like this compound. journalwjbphs.comresearchgate.netresearchgate.netscientific.net

Table 3: Abiotic Degradation Processes for Phenolic Compounds

Degradation Process Description Potential Impact on this compound
Photodegradation Degradation induced by sunlight, potentially accelerated by photosensitizers like humic acids. core.ac.uk The aromatic ring is susceptible to photolytic cleavage, and the long alkyl chain may influence adsorption and photocatalysis. researchgate.net
Advanced Oxidation Processes (AOPs) Use of highly reactive species (e.g., hydroxyl radicals) to degrade pollutants. Includes ozonation, Fenton reaction, and photocatalysis. researchgate.nettandfonline.com Likely to be effective in breaking down the stable ether linkage and aromatic ring of the molecule.
Catalytic Degradation with Silver Nanoparticles AgNPs act as catalysts, often in photocatalytic systems, to enhance the degradation of organic pollutants. journalwjbphs.comrsc.org A promising remediation technique for the complete mineralization of this compound in contaminated water.

Sustainable Synthesis and Waste Minimization in Production Processes

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. uobasrah.edu.iqpharmiweb.com For compounds like this compound, which is an alkyl phenyl ether, sustainable synthesis routes focus on the use of renewable feedstocks, energy-efficient processes, and recyclable catalysts.

One approach to greener synthesis of alkyl phenyl ethers involves the reaction of phenols with alkylating agents over solid, recyclable catalysts. For example, zeolites, particularly nanocrystalline zeolite Beta, have been shown to be effective and recyclable catalysts for the liquid-phase synthesis of alkyl phenyl ethers from phenols and alkyl esters. acs.orgacs.org This avoids the use of more hazardous reagents and simplifies product purification.

Furthermore, there is growing interest in producing the phenolic precursors from renewable resources. Alkylphenols can be derived from the depolymerization of lignin (B12514952), a major component of biomass. uobasrah.edu.iqresearchgate.net Developing catalytic processes, such as hydrogenolysis and hydrodeoxygenation, to convert lignin into valuable phenolic compounds represents a significant step towards a more sustainable chemical industry. uobasrah.edu.iqresearchgate.netuobasrah.edu.iq

Future Directions and Emerging Research Areas for 3 Nonyloxy Phenol

Exploration of Novel and Efficient Synthetic Methodologies

The classical synthesis of 3-(nonyloxy)phenol typically involves the Williamson ether synthesis, a robust and well-established method. masterorganicchemistry.com This reaction proceeds via the nucleophilic substitution of a nonyl halide by the phenoxide ion generated from resorcinol (B1680541) (1,3-dihydroxybenzene). However, future research is geared towards overcoming the limitations of traditional batch processing, such as long reaction times, the use of hazardous solvents, and the generation of salt byproducts. masterorganicchemistry.comopenresearchlibrary.org

Modern synthetic chemistry offers several avenues to enhance the efficiency and sustainability of this compound synthesis.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can significantly accelerate the Williamson ether synthesis. scribd.comcrdeepjournal.orgegyankosh.ac.in These catalysts facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, enabling the reaction to proceed under milder conditions and often with higher yields. crdeepjournal.orgegyankosh.ac.in Research in this area would focus on identifying the optimal catalyst and reaction conditions for the specific synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov By directly heating the reactants, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. openresearchlibrary.orgnih.gov Applying this technology to the synthesis of this compound could lead to a more energy-efficient and high-throughput process. researchgate.netundip.ac.id

Continuous Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. akjournals.comresearchgate.net A continuous flow process for this compound synthesis would involve pumping the reactants through a heated reactor, allowing for precise control over reaction parameters and facilitating in-line purification. akjournals.commdpi.com This approach is particularly amenable to industrial-scale production.

Copper-Catalyzed C-H Activation: A more atom-economical approach would be the direct C-O bond formation through C-H activation. Recent research has shown that copper catalysts can facilitate the coupling of phenols with ethers like tetrahydrofuran. tandfonline.com Future studies could explore the direct coupling of resorcinol with nonane, activating a C-H bond on the alkane, thus avoiding the need for a pre-functionalized nonyl halide.

The table below summarizes these potential modern synthetic methodologies.

MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Phase-Transfer Catalysis (PTC)Milder reaction conditions, higher yields, reduced solvent usage. scribd.comcrdeepjournal.orgOptimization of catalyst, solvent, and temperature.
Microwave-Assisted SynthesisDrastically reduced reaction times, improved energy efficiency. openresearchlibrary.orgnih.govDevelopment of specific microwave protocols, solvent-free conditions.
Continuous Flow ChemistryEnhanced safety, scalability, and process control. akjournals.comresearchgate.netReactor design, optimization of flow rates and residence times.
Copper-Catalyzed C-H ActivationHigh atom economy, avoidance of halogenated starting materials. tandfonline.comCatalyst development, regioselectivity control.

Advanced Applications in Smart Materials and Nanotechnology

The amphiphilic nature of this compound, with its polar phenolic group and nonpolar nonyl chain, makes it an intriguing building block for smart materials and nanotechnology. These fields leverage molecular properties to create materials that respond to external stimuli or self-assemble into ordered structures. nih.gov

Self-Assembled Systems: Molecules with long alkyl chains, like this compound, have a natural tendency to self-assemble in solution to minimize the unfavorable interaction between their hydrophobic tails and the aqueous environment. nih.govethz.ch This can lead to the formation of micelles, vesicles, or liquid crystalline phases. nih.govresearchgate.net Research could focus on controlling the self-assembly of this compound to create nanostructures for applications such as drug delivery, where the hydrophobic core could encapsulate therapeutic agents. nih.gov

Stimuli-Responsive Materials: The phenolic hydroxyl group can be chemically modified to create materials that respond to changes in pH, temperature, or light. For instance, the acidity of the phenol (B47542) allows for pH-responsive self-assembly. nih.gov Furthermore, the aromatic ring could be functionalized with photo-responsive groups like azobenzenes, which undergo conformational changes upon irradiation with light, leading to materials that change shape or color. researchgate.net

Phenolic-Enabled Nanotechnology (PEN): Phenolic compounds are known to interact strongly with a variety of inorganic materials, including metal oxides and nanoparticles. nih.gov The phenolic end of this compound could be used to coat or stabilize nanoparticles, while the nonyl tail would provide a hydrophobic outer layer. mdpi.com This could be used to create dispersible nanoparticles for applications in catalysis or as additives in polymer composites.

Application AreaPrinciplePotential Role of this compound
Self-AssemblySpontaneous organization of molecules into ordered structures. nih.govnih.govFormation of micelles, vesicles, or liquid crystals for encapsulation and delivery. researchgate.net
Smart MaterialsMaterials that respond to external stimuli. acs.orgComponent of pH- or light-responsive polymers and gels.
NanotechnologyEngineering of functional systems at the molecular scale. nih.govSurface modification of nanoparticles to control their solubility and interactions. mdpi.com

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new materials. polyphenols-site.comresearchgate.net For a molecule like this compound, these computational tools can accelerate the discovery of new applications and properties.

Predictive Modeling: AI algorithms can be trained on large datasets of chemical information to predict the physicochemical properties of new molecules. polyphenols-site.comnih.gov For this compound and its derivatives, ML models could predict properties such as solubility, toxicity, and interaction with biological targets, guiding experimental work and reducing the need for laborious screening. nih.gov

Virtual Screening and Drug Discovery: The phenolic scaffold is common in many biologically active compounds. polyphenols-site.com AI can be used to perform virtual screening of libraries of this compound derivatives against biological targets like enzymes or receptors, identifying potential candidates for new therapeutic agents. polyphenols-site.comnih.gov

Generative AI for Materials Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with desired properties. researchgate.net By providing the model with target characteristics, such as specific thermal or mechanical properties, it could generate novel derivatives of this compound tailored for advanced material applications. researchgate.net

AI/ML ApplicationDescriptionRelevance to this compound
Predictive ModelingUsing algorithms to forecast molecular properties. polyphenols-site.comPredicting solubility, bioactivity, and material characteristics of derivatives.
Virtual ScreeningComputationally screening molecules for biological activity. nih.govIdentifying potential drug candidates based on the this compound scaffold.
Generative AIDesigning novel molecules with specified properties. researchgate.netCreating new functional materials for targeted applications.

Elucidation of Untapped Reactivity Profiles and Chemical Transformations

While the synthesis of this compound is straightforward, the full extent of its chemical reactivity remains largely unexplored. The interplay between the electron-rich aromatic ring, the acidic hydroxyl group, and the bulky ether substituent creates opportunities for novel chemical transformations.

Directed ortho-Lithiation: The hydroxyl group of a phenol can direct metallation to the ortho positions. wku.educdnsciencepub.com By first protecting the hydroxyl group, it is possible to selectively introduce a wide range of electrophiles at the positions adjacent to the hydroxyl group. cdnsciencepub.comcdnsciencepub.comresearchgate.netthieme-connect.com This would allow for the synthesis of a variety of 2- and 6-substituted this compound derivatives, which are not accessible through classical electrophilic aromatic substitution.

Photocatalysis: Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is a promising green technology for chemical synthesis and degradation of phenolic compounds. openresearchlibrary.orgmdpi.comacs.orgscialert.netmdpi.com Future research could investigate the photocatalytic transformations of this compound, potentially leading to novel oxidation or C-H functionalization reactions at the aromatic ring or the benzylic positions of the nonyl chain. rsc.org

Computational Reactivity Studies: Density Functional Theory (DFT) and other computational methods can be used to predict the most reactive sites of a molecule and to study the mechanisms of potential reactions. pku.edu.cnresearchgate.netacs.orgchemrxiv.org Computational analysis of this compound could reveal subtle electronic effects of the nonyloxy group on the reactivity of the phenolic ring, guiding the exploration of new chemical transformations. chemrxiv.orgchemrxiv.org

C-H Functionalization: Direct functionalization of C-H bonds is a major goal in modern organic synthesis. nih.govacs.orgoup.com Ruthenium and other transition metal catalysts, often in combination with photoredox catalysis, have been shown to enable the ortho-alkenylation and other C-H functionalizations of phenols. rsc.orgnih.gov Applying these methods to this compound could unlock a wide range of novel derivatives with unique electronic and steric properties.

Research AreaDescriptionPotential Outcome for this compound
Directed ortho-LithiationSelective functionalization at positions adjacent to the hydroxyl group. wku.educdnsciencepub.comSynthesis of novel, highly substituted derivatives.
PhotocatalysisUsing light and a catalyst to drive chemical reactions. openresearchlibrary.orgmdpi.comGreen and selective oxidation or functionalization reactions.
Computational ChemistryPredicting reactivity and reaction mechanisms using computers. researchgate.netacs.orgGuiding experimental design and uncovering novel reaction pathways.
C-H FunctionalizationDirectly converting C-H bonds into new functional groups. nih.govoup.comAtom-economical synthesis of complex derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.